molecular formula C14H13F3N2O3 B13445136 (6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

Cat. No.: B13445136
M. Wt: 314.26 g/mol
InChI Key: WUGKRGYZMYCMQS-LBPRGKRZSA-N
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Description

Desnitro Pretomanid is a derivative of Pretomanid, a nitroimidazooxazine compound. Pretomanid is primarily used in the treatment of drug-resistant tuberculosis. Desnitro Pretomanid, as the name suggests, is a version of Pretomanid where the nitro group has been removed. This modification can potentially alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desnitro Pretomanid involves several steps, starting from the precursor compounds used in the synthesis of Pretomanid. The key steps include:

    Nucleophilic Substitution: The initial step involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin to form an intermediate.

    Hydrolysis and Silicon Etherification: This intermediate undergoes hydrolysis followed by silicon etherification to produce a silyl-protected alcohol.

    O-Alkylation and Intramolecular Cyclization: The silyl-protected alcohol is then subjected to O-alkylation and intramolecular cyclization to yield Pretomanid.

    Denitration: The final step involves the removal of the nitro group from Pretomanid to obtain Desnitro Pretomanid.

Industrial Production Methods: The industrial production of Desnitro Pretomanid follows similar steps but is optimized for large-scale synthesis. This includes the use of cheaper and more readily available raw materials, mild experimental conditions, and simplified operations to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: Desnitro Pretomanid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, potentially altering its biological activity.

    Substitution: Desnitro Pretomanid can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Desnitro Pretomanid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Desnitro Pretomanid involves several steps:

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

IUPAC Name

(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

InChI

InChI=1S/C14H13F3N2O3/c15-14(16,17)22-11-3-1-10(2-4-11)8-20-12-7-19-6-5-18-13(19)21-9-12/h1-6,12H,7-9H2/t12-/m0/s1

InChI Key

WUGKRGYZMYCMQS-LBPRGKRZSA-N

Isomeric SMILES

C1[C@@H](COC2=NC=CN21)OCC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1C(COC2=NC=CN21)OCC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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